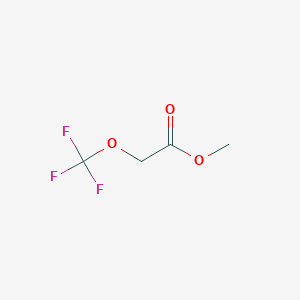

三氟甲氧基乙酸甲酯,97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethoxy-acetic acid methyl ester is a useful research compound. Its molecular formula is C4H5F3O3 and its molecular weight is 158.08 g/mol. The purity is usually 95%.

The exact mass of the compound (Trifluoromethoxy)acetic acid methyl ester, 97% is 158.01907850 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trifluoromethoxy-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethoxy-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酯化过程

一个感兴趣的领域是乙酸酯化成乙酸甲酯,这一反应可以在环境温度下由活化的二氧化钛在紫外光下催化。这一过程突出了在合成乙酸甲酯中使用“三氟甲氧基乙酸甲酯,97%”的潜力,通过环境友好的方法。使用紫外光和二氧化钛纳米粒子为酯化提供了一个低能量途径,催化剂即使在多个反应周期后也能表现出效率(Verma 等人,2017)。

羟基脂肪酸酯的合成

另一个应用是通过环氧化和氢解的顺序组合合成羟基脂肪酸酯。这一过程强调了溶剂选择的重要性,以避免不兼容性和杂质,这会显著影响油酸甲酯的羟基硬脂酸盐的产率。研究表明,异丁酸乙酯等溶剂如何克服这些挑战,提供了一种以高产率生产羟基硬脂酸盐的有效方法(Dorado 等人,2021)。

甘油的催化酯化

还探索了使用含氮布朗斯特酸性离子液体使甘油与乙酸酯化。这一过程与生产增值产品(如单乙酰、二乙酰和三乙酰)特别相关,这些产品可用作燃料添加剂。该研究确定 N-甲基-2-吡咯烷酮氢硫酸盐是一种活性高且成本效益高的催化剂,优化了三乙酰甘油三酯的生产,并为生物精炼厂概念的可持续性做出了贡献(Keogh 等人,2019)。

用于生物柴油生产的超临界乙酸甲酯方法

对超临界乙酸甲酯法从甘油三酯生产生物柴油的研究证明了“三氟甲氧基乙酸甲酯,97%”在这一领域的潜力。这一过程产生了脂肪酸甲酯(FAME)和三乙酰甘油三酯,突出了生物柴油生产的无甘油方法。优化反应条件以实现高产率的生物柴油进一步说明了这种化合物在可再生能源中的适用性(Campanelli 等人,2010)。

作用机制

Target of Action

Trifluoromethoxy-acetic acid methyl ester, also known as Methyl (trifluoromethoxy)acetate, is a compound that plays a significant role in the field of organic synthesis . The primary targets of this compound are carbon-centered radical intermediates . These intermediates are crucial in various chemical reactions, particularly in the trifluoromethylation process .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethylation process is a key step in many chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

It is known that the compound plays a role in the protodeboronation of pinacol boronic esters . This process is a part of the hydromethylation sequence, which is used in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of Trifluoromethoxy-acetic acid methyl ester’s action are primarily observed in the context of organic synthesis. The compound’s ability to undergo trifluoromethylation with carbon-centered radical intermediates enables the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .

生化分析

Biochemical Properties

The biochemical properties of Trifluoromethoxy-acetic acid methyl ester are not fully understood yet. It is known that the trifluoromethoxy group is finding increased utility as a substituent in bioactives . The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Molecular Mechanism

The molecular mechanism of action of Trifluoromethoxy-acetic acid methyl ester is not fully understood. It is known that the trifluoromethoxy group can participate in various chemical reactions

属性

IUPAC Name |

methyl 2-(trifluoromethoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXNEBBBAMXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

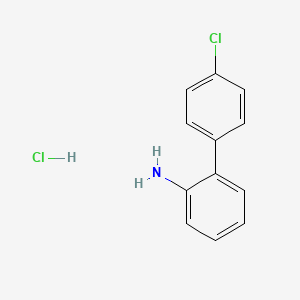

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)

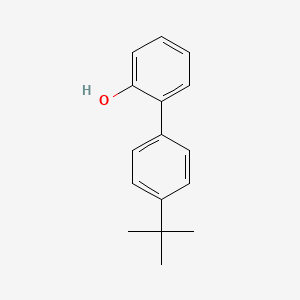

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)